Methyl 1-acetylindazole-3-carboxylate

Descripción

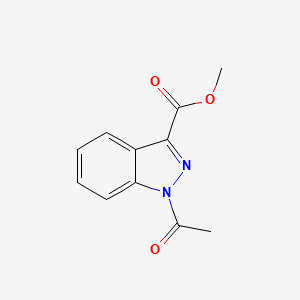

Methyl 1-acetylindazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with an acetyl group at the 1-position and a methyl ester at the 3-position. Derivatives of indazole carboxylic acids are noted for biological activity, particularly in drug development (e.g., kinase inhibitors or anti-inflammatory agents) . The acetyl and ester groups likely enhance lipophilicity and metabolic stability compared to carboxylic acid derivatives, influencing its pharmacokinetic profile.

Propiedades

Fórmula molecular |

C11H10N2O3 |

|---|---|

Peso molecular |

218.21 g/mol |

Nombre IUPAC |

methyl 1-acetylindazole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-9-6-4-3-5-8(9)10(12-13)11(15)16-2/h3-6H,1-2H3 |

Clave InChI |

XKGAXDIZBBLBCQ-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N1C2=CC=CC=C2C(=N1)C(=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences among analogs lie in substituent positions and functional groups:

| Compound | CAS | Molecular Weight | Substituents | Functional Groups |

|---|---|---|---|---|

| Methyl 1-acetylindazole-3-carboxylate | Not provided | 218.20* | Acetyl (1), methyl ester (3) | Ester, acetyl |

| 1-Methylindazole-3-carboxylic acid | 50890-83-0 | 176.17 | Methyl (1), carboxylic acid (3) | Carboxylic acid |

| Methyl 1-acetyl-3-methylindazole-6-carboxylate | 2368870-45-3 | 232.24 | Acetyl (1), methyl (3), ester (6) | Ester, acetyl |

| Methyl 1-methyl-β-carboline-3-carboxylate | Not provided | 230.25 | Methyl (1), ester (3), β-carboline core | Ester, β-carboline heterocycle |

*Calculated based on formula C₁₁H₁₀N₂O₃.

Key Observations:

- Functional Groups: The carboxylic acid derivative () forms intermolecular hydrogen bonds, enhancing crystallinity but reducing solubility in non-polar solvents. The ester derivatives (e.g., target compound) lack acidic protons, improving lipid membrane permeability .

- Core Heterocycle : β-carboline derivatives () differ in aromaticity and electronic properties, which may influence pharmacological activity compared to indazole-based compounds.

Spectral Data Comparison

1H-NMR :

- Methyl 1-methyl-β-carboline-3-carboxylate () shows aromatic protons at δ 7.37–8.79 and a singlet for COOCH₃ at δ 4.03. The target compound’s acetyl group would introduce additional downfield shifts (~δ 2.1–2.5 for CH₃CO).

- The carboxylic acid proton in 1-methylindazole-3-carboxylic acid appears at δ 11.62 (broad), absent in ester derivatives .

FTIR :

- Ester carbonyl (C=O) stretches appear near 1700–1750 cm⁻¹, while carboxylic acids show a broad O–H stretch (~2500–3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.